molecular formula C11H11BrN2O2 B1631652 7-Bromo-l-tryptophan CAS No. 75816-19-2

7-Bromo-l-tryptophan

Cat. No.: B1631652
CAS No.: 75816-19-2
M. Wt: 283.12 g/mol
InChI Key: VMMOOBBCGTVDGP-VIFPVBQESA-N
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Description

7-Bromo-L-tryptophan (CAS 75816-19-2) is a regioselectively halogenated amino acid that serves as a versatile building block in medicinal chemistry and chemical biology. Its core value lies in its role as a precursor for the synthesis of complex molecules with pharmaceutical relevance. For instance, it is a known biosynthetic precursor to TMC-95A, a potent 20S proteasome inhibitor that has been investigated for potential applications in cancer and inflammation therapies . The bromine atom at the 7-position of the indole ring makes the molecule particularly suitable for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, which are used to attach various aryl, heteroaryl, or alkenyl substituents . This enables the efficient generation of diverse compound libraries for drug discovery. Furthermore, this compound can be utilized in Mizoroki-Heck reactions to create fluorescent styryl-tryptophans, expanding its utility into chemical probe development . Beyond chemical synthesis, this compound is also a product of innovative green fermentation processes. Metabolic engineers have successfully used recombinant strains of Corynebacterium glutamicum expressing the halogenase RebH and reductase RebF to produce this compound de novo from glucose and sodium bromide, establishing an environmentally friendly alternative to traditional chemical halogenation methods . This fermentative approach has been scaled to achieve titers of up to 1.2 g/L in fed-batch processes . The compound has a molecular formula of C 11 H 11 BrN 2 O 2 and a molecular weight of 283.12 g/mol . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16/h1-3,5,9,14H,4,13H2,(H,15,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMOOBBCGTVDGP-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC=C2CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)Br)NC=C2C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Strain Development and Genetic Engineering

The fermentative production of 7-Br-Trp leverages engineered strains of Corynebacterium glutamicum, a workhorse organism in industrial biotechnology. Key genetic modifications include the overexpression of rebH and rebF genes from Lechevalieria aerocolonigenes, which encode a FAD-dependent halogenase and NADH-dependent flavin reductase, respectively. These enzymes enable regioselective bromination of L-tryptophan at the 7th position. To optimize precursor supply, feedback-resistant variants of anthranilate synthase (trpE) and anthranilate phosphoribosyltransferase (trpD) were introduced, while the chorismate mutase (csm) gene was deleted to minimize byproduct formation.

Fermentation Process Optimization

Fermentation media composition critically influences 7-Br-Trp yields. In minimal CGXII medium containing glucose, ammonium, and sodium bromide (10 g/L), batch fermentation yielded 0.3 g/L of 7-Br-Trp. Transitioning to fed-batch mode in HSG complex medium increased titers to 1.2 g/L, attributed to sustained nutrient availability and reduced metabolic inhibition. Sodium bromide concentrations up to 10 g/L were tolerated, though growth rates halved at 0.09 g/L 7-Br-Trp due to inhibition of anthranilate phosphoribosyltransferase (half-maximal activity at 0.03 g/L).

Table 1: Comparative Fermentation Parameters for 7-Br-Trp Production

Parameter Batch Fermentation (CGXII) Fed-Batch Fermentation (HSG)
Working Volume (L) 2 2
Medium Type Minimal Complex
Sodium Bromide (g/L) 10 10
7-Br-Trp Titer (g/L) 0.3 1.2
Reference

Scale-Up and Bioreactor Parameters

Industrial-scale production employs stirred-tank reactors with precise control of pH (7.0), temperature (30°C), and aeration (2 NL/min). Automated feeding of phosphoric acid and ammonium hydroxide maintains optimal growth conditions, while antifoaming agents (e.g., Struktol®J647) prevent foam formation. NMR and LC-MS analyses confirmed product identity and purity (>95%).

Enzymatic Halogenation Strategies

RebH/RebF Enzyme System

The RebH/RebF system catalyzes bromide incorporation into L-tryptophan via a two-step mechanism:

  • Flavin Reduction: RebF reduces FAD to FADH$$_2$$ using NADH.
  • Halogenation: RebH oxidizes FADH$$_2$$ to generate hypobromous acid (HOBr), which brominates Trp at C7.

Although RebH prefers chloride, bromide substitution remains feasible under high bromide concentrations. Cross-linked enzyme aggregates (CLEAs) incorporating RebH, RebF, and alcohol dehydrogenase for NADH regeneration have achieved gram-scale bromination in vitro.

Substrate Specificity and Inhibition

Anthranilate phosphoribosyltransferase, a key enzyme in the tryptophan biosynthesis pathway, is inhibited by 7-Br-Trp (IC$$_{50}$$ = 0.03 g/L). This necessitates strain engineering to bypass feedback inhibition or employ fed-batch systems to mitigate product toxicity.

Chemical Synthesis Approaches

Direct Halogenation with Brominating Agents

Classical methods involve electrophilic aromatic substitution using bromine (Br$$_2$$) or N-bromosuccinimide (NBS). Under controlled conditions, these reagents selectively brominate L-tryptophan at C7, though regioselectivity depends on reaction temperature and solvent polarity. For example, NBS in dimethylformamide (DMF) at 0°C achieves 70–80% yields, albeit with challenges in byproduct formation.

Transition Metal-Catalyzed Bromination

Recent advances utilize iridium and palladium catalysts for C7-selective boronation followed by bromination. A notable protocol involves:

  • Iridium-Catalyzed C2/C7-Diboronation: Bis(pinacolato)diboron reacts with L-tryptophan derivatives in the presence of [Ir(COD)OMe]$$_2$$ to form diborylated intermediates.
  • Palladium-Catalyzed Protodeboronation: Selective removal of the C2 boron group yields C7-boroindoles, which are subsequently brominated using CuBr$$_2$$.

This method achieved 85% yield for N-Boc-L-tryptophan methyl ester on a gram scale.

Table 2: Key Parameters in Transition Metal-Catalyzed Bromination

Catalyst System Substrate Yield (%) Reference
[Ir(COD)OMe]$$2$$/Pd(OAc)$$2$$ N-Boc-L-tryptophan methyl ester 85

Comparative Evaluation of Methodologies

Yield and Scalability

  • Fermentation: Maximum titer of 1.2 g/L in fed-batch mode.
  • Chemical Synthesis: Up to 85% yield for metal-catalyzed routes.

Product Purity and Applications

Enzymatic halogenation achieves high regioselectivity (>99%), whereas chemical routes may require chromatographic purification. Pharmaceutical applications demand ultra-pure 7-Br-Trp, favoring fermentative or enzymatic methods.

Industrial-Scale Production Considerations

Cost-Effectiveness

Fermentation costs are driven by medium components (e.g., HSG complex medium) and downstream processing. Chemical synthesis, while faster, incurs expenses from catalysts (e.g., iridium) and brominating agents.

Regulatory Compliance

Industrial fermentations must comply with Good Manufacturing Practice (GMP) guidelines, necessitating stringent control of bioreactor parameters and raw material quality. Chemical plants face stricter waste disposal regulations due to brominated byproducts.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-l-tryptophan undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Palladium catalysts, aryl or alkenyl boronic acids, and suitable bases are commonly used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of suitable catalysts.

Major Products:

    Substitution Reactions: Aryl, heteroaryl, or alkenyl substituted tryptophan derivatives.

    Oxidation Reactions: Various oxidized tryptophan derivatives.

Scientific Research Applications

Pharmaceutical Development

7-Br-Trp plays a crucial role in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders due to its involvement in serotonin metabolism. It serves as a precursor in the production of bioactive compounds such as TMC-95A, a potent inhibitor of the 20S proteasome, which has implications for cancer therapy and inflammation treatment .

Case Study: TMC-95A Production

  • Objective: To explore the synthesis of TMC-95A from 7-Br-Trp.
  • Method: The halogenation reaction catalyzed by RebF and RebH enzymes from Lechevalieria aerocolonigenes is employed to produce halogenated tryptophan derivatives.
  • Results: Significant inhibition of proteasome activity was observed, indicating potential therapeutic benefits in oncology .

Biochemical Research

In biochemical studies, 7-Br-Trp is utilized to investigate enzyme mechanisms and protein interactions. Its inhibitory properties allow researchers to elucidate metabolic pathways and cellular functions.

Data Table: Enzyme Inhibition Studies

Enzyme InhibitedInhibitory Concentration (g L^-1)Reference
Anthranilate phosphoribosyltransferase0.03Veldmann et al.
Other tryptophan derivativesVariesPMC6759940

Neuroscience Studies

7-Br-Trp is employed in neuroscience to study the effects of serotonin analogs on mood and behavior. Research indicates that it can influence neurotransmitter systems, leading to potential applications in developing new antidepressant therapies.

Case Study: Serotonin Interaction

  • Objective: To evaluate the behavioral effects of 7-Br-Trp on serotonin pathways.
  • Findings: Alterations in serotonin levels were observed, suggesting implications for mood regulation and therapeutic interventions for depression .

Food Industry Applications

As a food additive, 7-Br-Trp enhances flavor profiles and nutritional value in protein-rich products. Its incorporation into food products can improve their sensory attributes while providing health benefits associated with tryptophan.

Cosmetic Formulations

The compound is also explored for its potential antioxidant properties in cosmetic formulations. Its ability to mitigate oxidative stress makes it a candidate for skin care products aimed at enhancing skin health.

Research Insights

  • Various studies have indicated that brominated compounds can exhibit superior antioxidant activities compared to their non-brominated counterparts .

Biotechnological Applications

Recent advancements in bioprocess engineering have facilitated the fermentative production of 7-Br-Trp using recombinant strains of Corynebacterium glutamicum. This method presents a green alternative to traditional chemical synthesis routes.

Production Data Table

Production MethodYield (g L^-1)Reference
Batch Fermentation0.3PMC9138238
Fed-Batch Fermentation1.2PMC6759940

Mechanism of Action

The biological activity of 7-Bromo-l-tryptophan is primarily due to its ability to inhibit specific enzymes. For example, TMC-95A, derived from this compound, inhibits the chymotrypsin-like, trypsin-like, and peptidyl-glutamyl-peptide-hydrolyzing activities of the 20S proteasome in eukaryotic cells . This inhibition disrupts protein degradation pathways, leading to various cellular effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The biological activity and applications of halogenated tryptophans depend on halogen type (Br, Cl, F) and substitution position (5-, 6-, or 7-position). Key derivatives include:

Compound Substitution Molecular Formula MW (g/mol) Density (g/cm³) Synthesis Method Key Applications
7-Bromo-L-tryptophan 7-Br C₁₁H₁₁BrN₂O₂ 283.12 1.704 Fermentation TMC-95A precursor
7-Chloro-L-tryptophan 7-Cl C₁₁H₁₁ClN₂O₂ 254.67 N/A Chemical synthesis Pyrrolnitrin, rebeccamycin
5-Fluoro-L-tryptophan 5-F C₁₁H₁₁FN₂O₂ 222.21 N/A Enzymatic/chemical synthesis Enzyme inhibition studies
dl-N-Acetyl-4-bromo-7-methyltryptophan 4-Br, 7-Me C₁₄H₁₅BrN₂O₃ 339.18 N/A Bartoli Indole Synthesis Antimicrobial research

Key Observations :

  • Halogen Size and Reactivity : Bromine’s larger atomic radius and lower electronegativity compared to chlorine and fluorine may enhance hydrophobic interactions in enzyme binding, critical for TMC-95A’s proteasome inhibition .
  • Substitution Position: 7-Bromo substitution is optimal for TMC-95A biosynthesis, while 5-fluoro substitution disrupts tryptophan metabolism in microbial systems . Derivatives with bromine at non-7 positions (e.g., 4- or 6-Br) exhibit distinct bioactivities, such as antimicrobial properties in dl-N-acetylated variants .

Biological Activity

7-Bromo-L-tryptophan (7-Br-Trp) is a halogenated derivative of the essential amino acid L-tryptophan, notable for its unique biological activities and applications in various fields, including pharmacology and biochemistry. This article explores the biological activity of 7-Br-Trp, focusing on its mechanism of action, potential therapeutic applications, and recent research findings.

7-Br-Trp is characterized by the presence of a bromine atom at the 7-position of the indole ring of L-tryptophan. This modification alters its reactivity and biological properties compared to non-halogenated tryptophan derivatives. The compound can serve as a substrate or inhibitor in various biochemical pathways.

The biological activity of 7-Br-Trp is primarily attributed to its interaction with specific enzymes and proteins. For instance, it has been shown to inhibit anthranilate phosphoribosyltransferase, an enzyme involved in tryptophan metabolism. This inhibition can lead to altered metabolic pathways and has implications for microbial growth under certain conditions .

1. Antitumor Activity

7-Br-Trp has demonstrated potential antitumor effects, particularly through its role as a proteasome inhibitor. Compounds derived from 7-Br-Trp, such as TMC-95A, have been reported to inhibit chymotrypsin-like and trypsin-like activities of the 20S proteasome in eukaryotic cells. This inhibition is significant because proteasome inhibitors are explored as therapeutic agents for cancer treatment .

2. Immunomodulatory Effects

Research indicates that brominated tryptophans may possess immunomodulatory properties. The compound's ability to influence immune responses could make it a candidate for further studies in immunotherapy .

3. Microbial Growth Inhibition

Studies have shown that high concentrations of 7-Br-Trp can inhibit the growth of certain bacteria, such as Corynebacterium glutamicum, which is often used in industrial applications for amino acid production. The inhibitory concentration was found to be around 0.09 g L1^{-1}, affecting metabolic processes crucial for bacterial survival .

Case Studies

Recent studies have explored various aspects of 7-Br-Trp's biological activity:

  • Fermentative Production : A study established a fermentative process using Corynebacterium glutamicum that successfully produced 7-Br-Trp in significant quantities (up to 1.2 g L1^{-1}) under optimized conditions .
  • Enzyme Inhibition : Research highlighted the compound's role in inhibiting key enzymes involved in tryptophan metabolism, which could lead to broader implications for understanding metabolic diseases .

Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Antitumor ActivityInhibits proteasome activity; potential cancer therapy
Immunomodulatory EffectsAlters immune responses; potential therapeutic use
Microbial Growth InhibitionInhibits Corynebacterium glutamicum growth

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry via characteristic shifts (e.g., 7-bromo substitution alters aromatic proton signals at δ 7.2–7.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity using reverse-phase columns and UV detection (λ = 280 nm for indole rings).
  • Mass Spectrometry (MS) : Validate molecular weight (M⁺ = 297.08 g/mol) and isotopic patterns for bromine .
    Methodological Tip : Cross-validate results with chiral HPLC to ensure enantiomeric purity, especially after chemical synthesis.

What challenges exist in maintaining enantiomeric purity during bromination of L-tryptophan?

Advanced Research Question

  • Racemization Risk : Chemical bromination under acidic/alkaline conditions may epimerize the α-carbon. Mitigate via low-temperature reactions or enzymatic catalysis .
  • Microbial Advantage : Fermentative methods using C. glutamicum preserve L-configuration due to stereospecific halogenases. Compare microbial vs. chemical yields using circular dichroism (CD) spectroscopy .
    Methodological Tip : Monitor optical rotation ([α]D²⁵) to quantify enantiomeric excess (ee) and adjust microbial culture conditions (e.g., induction timing).

How to resolve contradictions in neurobehavioral studies involving this compound?

Advanced Research Question
Discrepancies in behavioral effects (e.g., sedation vs. hyperactivity) may arise from:

  • Dosage Variability : Low doses (≤50 mg/kg) may enhance serotonin synthesis, while high doses (>100 mg/kg) could saturate transport mechanisms .
  • Model System Limitations : Rodent strain differences (e.g., Sprague-Dawley vs. Wistar) in blood-brain barrier permeability to brominated tryptophans .
    Methodological Tip : Conduct dose-response curves across multiple models and pair with HPLC quantification of brain serotonin/metabolites .

What experimental designs are optimal for studying this compound's role in immune modulation?

Advanced Research Question

  • In Vitro Assays : Measure indoleamine 2,3-dioxygenase (IDO) activity in dendritic cells treated with this compound. Use kynurenine ELISA to quantify tryptophan catabolism .
  • In Vivo Models : Test immune tolerance in pregnancy models (e.g., murine allogeneic pregnancy) with IDO inhibition. Monitor fetal rejection rates via histopathology .
    Methodological Tip : Pair with knockout models (IDO⁻/⁻ mice) to isolate this compound-specific effects from endogenous pathways.

How to design dose-response studies for this compound's biochemical effects?

Advanced Research Question

  • Factorial Design : Vary dose (e.g., 10–200 mg/kg), administration route (oral vs. intraperitoneal), and exposure duration. Use ANOVA to identify nonlinear relationships .
  • Pharmacokinetic Integration : Measure plasma half-life via LC-MS to correlate exposure with outcomes (e.g., brain serotonin levels or IDO activity) .
    Methodological Tip : Include negative controls (unmodified L-tryptophan) and positive controls (known IDO inhibitors) to contextualize results.

How can researchers address gaps in understanding this compound's stability under physiological conditions?

Advanced Research Question

  • Stability Assays : Incubate this compound in simulated gastric fluid (SGF) or serum. Track degradation via HPLC and identify metabolites (e.g., debrominated tryptophan) .
  • Temperature Sensitivity : Assess storage stability at –80°C vs. 4°C over 6–12 months. Use accelerated aging studies (40°C/75% RH) to predict shelf-life .
    Methodological Tip : Employ isotopically labeled analogs (e.g., ¹³C-7-Br-Trp) as internal standards for precise quantification in degradation studies.

What strategies mitigate off-target effects in studies of this compound's enzyme interactions?

Advanced Research Question

  • Enzyme Profiling : Screen against cytochrome P450 isoforms (e.g., CYP3A4) and amino acid transporters (e.g., LAT1) using competitive inhibition assays .
  • Computational Docking : Predict binding affinities to non-target proteins (e.g., tryptophan hydroxylase) using molecular dynamics simulations .
    Methodological Tip : Validate in silico predictions with surface plasmon resonance (SPR) to measure real-time binding kinetics.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
7-Bromo-l-tryptophan

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